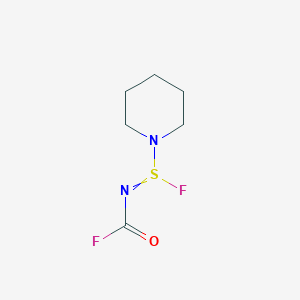
2,5,8,10,13-Pentaoxaheptadecanoic acid, 9-oxo-, 2-butoxyethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,8,10,13-Pentaoxaheptadecanoic acid, 9-oxo-, 2-butoxyethyl ester is a complex organic compound that falls under the category of esters. Esters are widely known for their pleasant fragrances and are commonly found in various natural and synthetic products. This particular ester is characterized by its unique structure, which includes multiple ether linkages and a butoxyethyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,10,13-Pentaoxaheptadecanoic acid, 9-oxo-, 2-butoxyethyl ester typically involves the esterification of the corresponding carboxylic acid with an alcohol. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst, such as sulfuric acid . Another method involves the reaction of a carboxylate ion with a primary alkyl halide through an S_N2 mechanism .
Industrial Production Methods
In an industrial setting, the production of this ester may involve the use of acid chlorides and alcohols in the presence of a base. This method is advantageous due to its high yield and efficiency. The reaction conditions typically include moderate temperatures and the use of solvents to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2,5,8,10,13-Pentaoxaheptadecanoic acid, 9-oxo-, 2-butoxyethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to form an aldehyde or a primary alcohol, depending on the reducing agent used.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base is commonly used for hydrolysis reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Aldehyde or primary alcohol.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
2,5,8,10,13-Pentaoxaheptadecanoic acid, 9-oxo-, 2-butoxyethyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,5,8,10,13-Pentaoxaheptadecanoic acid, 9-oxo-, 2-butoxyethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid and alcohol, which can then interact with various biological pathways. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl butanoate: Found in pineapple oil and used in fragrances.
Isopentyl acetate: A constituent of banana oil and used in flavors.
Ethyl acetate: A commonly used solvent in the chemical industry.
Uniqueness
2,5,8,10,13-Pentaoxaheptadecanoic acid, 9-oxo-, 2-butoxyethyl ester is unique due to its multiple ether linkages and the presence of a butoxyethyl ester group.
Propriétés
Numéro CAS |
63021-22-7 |
|---|---|
Formule moléculaire |
C18H34O9 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
2-[2-(2-butoxyethoxycarbonyloxy)ethoxy]ethyl 2-butoxyethyl carbonate |
InChI |
InChI=1S/C18H34O9/c1-3-5-7-21-9-13-24-17(19)26-15-11-23-12-16-27-18(20)25-14-10-22-8-6-4-2/h3-16H2,1-2H3 |
Clé InChI |
ZCVOIHBQBQVHGN-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOC(=O)OCCOCCOC(=O)OCCOCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14513881.png)
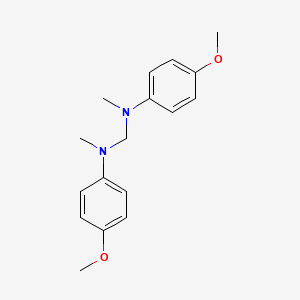
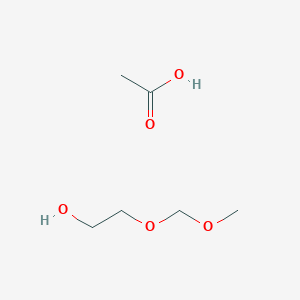
![4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one](/img/structure/B14513906.png)
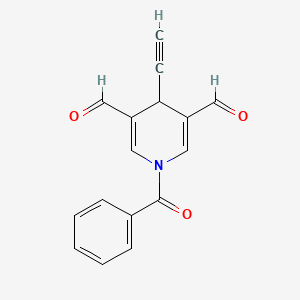

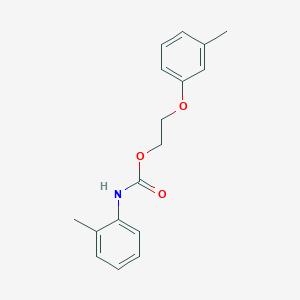
![2,5,6,11-Tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium iodide](/img/structure/B14513930.png)
![[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol](/img/structure/B14513935.png)
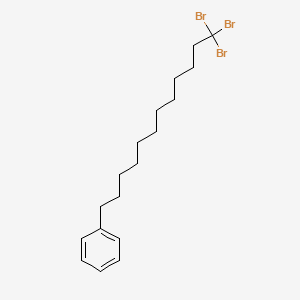
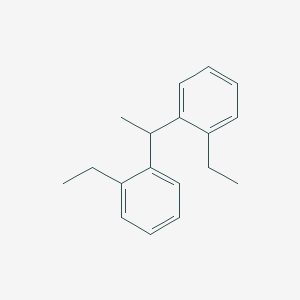

![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide](/img/structure/B14513948.png)
